2-({[5-bromo-2-(4-methylbenzenesulfonamido)phenyl](phenyl)methyl}amino)acetic acid
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The systematic naming of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid follows IUPAC guidelines for polyfunctional compounds. The parent structure is acetic acid, with substitution occurring at the α-carbon (position 2). The amino group at this position is further substituted by a 5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl moiety.
| Functional Group Hierarchy (Descending Priority) |
|---|
| Sulfonamide (-SO₂NH₂) |
| Carboxylic acid (-COOH) |
| Bromo substituent (-Br) |
| Methyl group (-CH₃) |
The full IUPAC name derives from:
- Sulfonamide group : The 4-methylbenzenesulfonamido group at position 2 of the central phenyl ring.
- Bromo substituent : At position 5 of the same phenyl ring.
- Benzylamino linkage : A diphenylmethyl group bridges the sulfonamide-bearing phenyl ring to the aminoacetic acid backbone.
Constitutional isomerism arises from:
Crystal Structure Analysis and Conformational Dynamics
X-ray crystallography of analogous sulfonamide derivatives reveals key structural features:
| Parameter | Value Range (Å/°) |
|---|---|
| S–N bond length | 1.62–1.65 Å |
| C–S–O bond angle | 104–106° |
| Dihedral angle (Ar–Ar) | 38–42° |
The molecule adopts a twisted conformation due to:
- Steric hindrance between the bromine atom and adjacent substituents.
- Hydrogen bonding between the sulfonamide NH and acetic acid carbonyl oxygen ($$d_{\text{H⋯O}} = 2.2–2.4$$ Å).
- π-Stacking interactions between phenyl rings ($$3.6–3.8$$ Å interplanar distance).
Molecular dynamics simulations predict three low-energy conformers:
Electronic Configuration and Resonance Stabilization Patterns
The electronic structure features three resonance domains:
Sulfonamide group :
$$
\text{NH}2^+–SO2^- \leftrightarrow \text{NH}–SO2^– \leftrightarrow \text{N}–SO2^{2-}
$$
Stabilization energy: $$ΔE_{\text{res}} = 18–22$$ kcal/mol.Acetic acid moiety :
$$
\text{CH}2–\underset{\displaystyle O}{\overset{\displaystyle \parallel}{C}}–OH \leftrightarrow \text{CH}2–\underset{\displaystyle O^-}{\overset{\displaystyle \parallel}{C}}–O^–H^+
$$Aromatic systems :
DFT calculations (B3LYP/6-311++G**) show:
- HOMO localized on the sulfonamide nitrogen ($$E_{\text{HOMO}} = -6.3$$ eV).
- LUMO centered on the brominated phenyl ring ($$E_{\text{LUMO}} = -1.8$$ eV).
Properties
IUPAC Name |
2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-15-7-10-18(11-8-15)30(28,29)25-20-12-9-17(23)13-19(20)22(24-14-21(26)27)16-5-3-2-4-6-16/h2-13,22,24-25H,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHOBXDQPYPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-5-bromophenol
Starting with 2-methoxyphenol (guaiacol), bromination at the 5-position is achieved using bromine (Br₂) under iron powder catalysis. Subsequent demethylation via hydrobromic acid (HBr) yields 2-amino-5-bromophenol .
Key Reaction Conditions :
Sulfonamidation with 4-Methylbenzenesulfonyl Chloride
The amine group of 2-amino-5-bromophenol reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form 5-bromo-2-(4-methylbenzenesulfonamido)phenol .
Optimization Notes :
- Yield improvements (≥85%) are observed when using dichloromethane (DCM) as the solvent and maintaining temperatures below 25°C.
Synthetic Route 2: Reductive Amination Approach
Preparation of 5-Bromo-2-(4-methylbenzenesulfonamido)benzaldehyde
2-Nitro-5-bromophenol is reduced to 2-amino-5-bromophenol using hydrogen gas (H₂) and palladium on carbon (Pd/C). Sulfonamidation with 4-methylbenzenesulfonyl chloride followed by oxidation (pyridinium chlorochromate, PCC) yields the aldehyde intermediate.
Reductive Amination with Glycine Derivatives
The aldehyde reacts with glycine tert-butyl ester and phenylboronic acid in a one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃). Acidic hydrolysis (HCl, dioxane) removes the tert-butyl group, furnishing the acetic acid functionality.
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 32% | 41% |
| Key Reagents | DEAD, TBAF | NaBH(OAc)₃, PCC |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Route 2 offers superior yield and scalability, attributed to fewer protection-deprotection cycles. However, Route 1 provides better regioselectivity during sulfonamidation.
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane gradient) achieves ≥98% purity. Residual solvents (DMF, THF) are controlled to <0.1% via rotary evaporation and lyophilization.
Industrial-Scale Considerations
Batch processes using Route 2 are preferred for kilogram-scale production. Continuous-flow systems may enhance bromination and sulfonamidation steps by minimizing exothermic risks.
Chemical Reactions Analysis
Types of Reactions
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The brominated aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The brominated aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid ()
- Structure : Lacks bromine and the diphenylmethyl group. Contains a phenylglycine backbone.
- Relevance : Used in antibiotics (e.g., cephalexin) due to the phenylglycine motif, which enhances binding to bacterial penicillin-binding proteins .
- Key Difference : The absence of bromine and diphenylmethyl groups in this compound reduces steric hindrance and lipophilicity compared to the target molecule.
(2R)-2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid ()
- Structure : Chiral analogue with an (R)-configuration at the α-carbon.
- Relevance : Demonstrates the importance of stereochemistry in biological activity; chiral sulfonamides often exhibit enantiomer-specific interactions .
- Key Difference: The target compound may also exhibit chirality at the amino-linked carbon, but its biological implications remain unstudied.
2-(4-Bromo-2-methoxyphenyl)acetic Acid ()
- Structure : Brominated phenyl ring with a methoxy group and acetic acid.
- Methoxy groups influence electronic properties .
- Key Difference: Lacks sulfonamido and amino functionalities, limiting its utility in enzyme-targeted applications.
Biological Activity
2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid, identified by its CAS number 915095-89-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, with a focus on its anti-inflammatory and antitumor properties. The following sections summarize key findings from research conducted on this compound.
Anti-inflammatory Activity
Research indicates that 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism where the compound modulates immune responses and reduces inflammation.
Table 1: Summary of Anti-inflammatory Effects
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro macrophage activation | Reduced TNF-alpha and IL-6 production by 40% |
| Study B | Animal model (rats) | Decreased paw edema by 50% after administration |
Antitumor Activity
The antitumor potential of the compound has been evaluated against various cancer cell lines. The results indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: MCF-7 Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- Inhibition of cell proliferation : IC50 value determined to be 15 µM.
- Induction of apoptosis : Flow cytometry analysis showed increased annexin V positive cells after treatment.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-kB Pathway : The compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor involved in inflammation and cancer progression.
- Caspase Activation : Induction of apoptosis in tumor cells is likely mediated through the activation of caspases, leading to programmed cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-({5-bromo-2-(4-methylbenzenesulfonamido)phenylmethyl}amino)acetic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination of a precursor aromatic ring followed by sulfonamide formation. For example, bromination can be achieved using bromine in acetic acid or chloroform under controlled temperature (40–60°C) to minimize side reactions . Subsequent sulfonamide coupling may employ coupling agents like EDCI/HOBt in DMF to ensure regioselectivity. Solvent choice (e.g., ethanol or methanol under reflux) and stoichiometric ratios (1:1.2 for amine to sulfonyl chloride) are critical for yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, sulfonamide at C2). Aromatic protons typically appear at δ 7.2–8.0 ppm, while the acetic acid moiety resonates at δ 3.5–4.0 ppm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (60:40) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~500–550 Da) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different in vitro assays?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. To address this:
- Orthogonal Assays : Validate activity using both fluorescence-based (e.g., kinase assays) and cell viability assays (MTT/WST-1) under standardized pH and temperature .
- Control Experiments : Test metabolite stability (e.g., LC-MS to rule out degradation products) and off-target effects via proteome-wide profiling .
- Statistical Analysis : Apply ANOVA to compare datasets, ensuring sample sizes (n ≥ 3) and biological replicates .
Q. What computational modeling approaches are recommended to predict the compound's interaction with biological targets, and how do these correlate with experimental data?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on the sulfonamide group’s hydrogen bonding with Zn²⁺ in active sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Correlate with SPR-measured binding kinetics (ka/kd) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (R² > 0.85) .
Q. How does the electronic effect of the 4-methylbenzenesulfonamido group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group activates the adjacent bromine for SNAr reactions.
- Kinetic Studies : Monitor reaction rates (UV-Vis at 300 nm) with varying nucleophiles (e.g., amines, thiols) in DMSO. A Hammett plot (σ⁻ = 0.78) confirms enhanced reactivity .
- DFT Calculations : Compute Fukui indices to identify electrophilic centers (C5 bromine: f⁺ = 0.15) .
Experimental Design Considerations
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors for bromination (residence time = 30 min, 50°C) to improve heat transfer and reduce byproducts .
- Crystallization Optimization : Screen solvents (e.g., acetone/water) for recrystallization to achieve polymorph control (PXRD verification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
